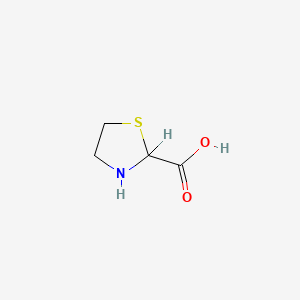

Thiazolidine-2-carboxylic acid

Description

Significance in Contemporary Chemical and Biological Research

Beyond its role in protein synthesis, thiazolidine-2-carboxylic acid serves as a versatile building block, or synthon, for the creation of more complex, biologically active molecules. nih.gov It has been utilized in the synthesis of various compounds, including those with potential antibacterial properties. nih.gov Furthermore, the compound and its derivatives are subjects of investigation for their potential antioxidant properties. nih.gov

The compound is also a substrate for the enzyme D-amino acid oxidase, which is found in the kidneys. smolecule.comsemanticscholar.org This interaction is significant for understanding the metabolism of D-amino acids.

Historical Perspective of this compound Studies

While comprehensive studies on 2-substituted thiazolidine-4-carboxylic acids were published as early as 1937, the specific focus on this compound in biochemical research gained momentum in the early 1980s. smolecule.com A key publication by Fitzpatrick and Massey in 1982 was instrumental in confirming that this compound is an effective substrate for the enzyme D-amino acid oxidase. smolecule.com This work built upon earlier suggestions that the compound could be formed from the reaction of cysteamine (B1669678) and glyoxylate (B1226380) and might serve as a physiological substrate for this enzyme. smolecule.comsemanticscholar.org

The synthesis of this compound is primarily achieved through the condensation reaction of cysteamine and glyoxylate. smolecule.com This reaction is a type of bioorthogonal reaction, meaning it can occur under physiological conditions without the need for a catalyst and the resulting product is stable.

Isomeric Forms and Stereochemical Considerations in Research

This compound possesses a chiral center at the second carbon atom of the thiazolidine (B150603) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-thiazolidine-2-carboxylic acid and (S)-thiazolidine-2-carboxylic acid. The stereochemistry of the molecule is a critical factor that significantly influences its biological activity.

The distinct biological effects of the individual enantiomers of this compound underscore the importance of enantiomeric purity in research. A prime example of this is the interaction of the enantiomers with the enzyme D-amino acid oxidase. Research has shown that the enzyme flavin is reduced very rapidly by D-thiazolidine-2-carboxylic acid, while the L-isomer causes a much slower reduction. semanticscholar.org This demonstrates that D-thiazolidine-2-carboxylic acid acts as a normal and efficient substrate for the enzyme. semanticscholar.org

The resolution of racemic this compound into its separate enantiomers is, therefore, a crucial step in many research applications, particularly in the development of pharmaceuticals where one enantiomer may be active while the other is inactive or even detrimental. nih.gov High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed to separate and determine the enantiomeric purity of this compound derivatives. nih.gov

In some research contexts, racemic mixtures of this compound are utilized. For instance, studies on the oxidation of this compound by D-amino acid oxidase have shown that a racemic mixture is completely oxidized by the enzyme. nih.govsemanticscholar.orgebi.ac.ukresearchgate.net This is because the L-isomer of this compound can rapidly isomerize to the D-isomer, which is then oxidized by the enzyme. nih.govresearchgate.net The rate of this isomerization has been shown to be comparable to the rate of oxidation of the L-isomer by D-amino acid oxidase, quantitatively explaining the apparent activity of the enzyme with the L-amino acid. nih.govresearchgate.net

The use of racemic mixtures can be a practical approach in initial studies or when the specific biological activity of each enantiomer is not the primary focus. However, for detailed mechanistic studies or for the development of stereospecific drugs, the use of enantiomerically pure compounds is essential.

Data Tables

Table 1: Synthesis of this compound

| Reactants | Product | Reaction Type | Significance | Reference |

| Cysteamine and Glyoxylate | This compound | Condensation Reaction | Primary synthetic route, bioorthogonal | smolecule.com |

Table 2: Comparison of Proline Analogs in Protein Synthesis Inhibition

| Compound | Common Name | Inhibitory Activity | Mechanism | Reference |

| This compound | β-thiaproline | Higher | Competitive inhibitor of proline, impairs polypeptide chain elongation | nih.gov |

| Thiazolidine-4-carboxylic acid | γ-thiaproline | Lower | Competitive inhibitor of proline | nih.gov |

Table 3: Interaction of this compound Enantiomers with D-Amino Acid Oxidase

| Enantiomer | Interaction with D-Amino Acid Oxidase | Outcome | Reference |

| D-Thiazolidine-2-carboxylic acid | Rapid reduction of enzyme flavin | Acts as a normal substrate | semanticscholar.org |

| L-Thiazolidine-2-carboxylic acid | Slow reduction of enzyme flavin | Apparent activity due to rapid isomerization to the D-isomer | nih.govsemanticscholar.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936787 | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-13-7, 65126-70-7 | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiazolidine 2 Carboxylic Acid and Derivatives

Established Synthetic Pathways

Established synthetic routes to thiazolidine-2-carboxylic acid and its derivatives predominantly rely on the cyclocondensation of cysteine or its related compounds with carbonyl-containing electrophiles. These methods are valued for their straightforwardness and the accessibility of starting materials.

Condensation Reactions of Cysteine and Derivatives

The most common and direct method for the synthesis of the thiazolidine-4-carboxylic acid core involves the condensation reaction between L-cysteine and a suitable carbonyl compound. This reaction leverages the nucleophilicity of the thiol and amino groups of cysteine to react with the electrophilic carbonyl carbon.

The reaction of L-cysteine with various aldehydes provides a direct route to 2-substituted thiazolidine-4-carboxylic acids. mdpi.comnih.gov This condensation typically proceeds under mild conditions, often in a water/ethanol mixture at room temperature, leading to high yields of the desired products. mdpi.com The reaction mechanism is believed to involve the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group, leading to the formation of the thiazolidine (B150603) ring. researchgate.netresearchgate.net

The presence of two chiral centers in the resulting molecule, at positions C2 and C4, means that the reaction can produce a mixture of diastereomers (cis and trans). nanobioletters.com The ratio of these isomers can be influenced by the reaction solvent. For instance, in the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy) phenyl)thiazolidine-4-carboxylic acid, the use of DMSO as a solvent favors the formation of the trans isomer, while CDCl3 favors the cis isomer. nanobioletters.com The reaction of (R)-cysteine with aromatic aldehydes in boiling acidified methanol (B129727) has also been shown to produce diastereomeric mixtures. researchgate.net

A variety of aldehydes can be employed in this synthesis, leading to a diverse range of 2-substituted derivatives.

| Aldehyde Reactant | Solvent/Conditions | Product | Diastereomeric Ratio | Yield |

| p-Tolualdehyde | Not specified | 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid | 1:1 mixture of C2 epimers | Not specified |

| Salicylaldehyde | Acidified methanol, reflux | (2RS)-(2-hydroxyphenyl)thiazolidine-(4R)-carboxylic acids | 1.5:1 | 98% |

| 4-Nitrobenzaldehyde | Acidified methanol, reflux | 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid | Single isomer initially, epimerizes in solution | 89% |

| Various substituted aldehydes | Water/Ethanol, 25°C | 2-Substituted-1,3-thiazolidine-4-carboxylic acids | Not specified | 82-99% |

This table presents a selection of reported synthetic outcomes for the condensation of L-cysteine with various aldehydes.

The reaction of L-cysteine or its dipeptide, L-cysteinylglycine, with glyoxylate (B1226380) results in the formation of thiazolidine-2,4-dicarboxylate derivatives. nih.gov These products have been identified as excellent substrates for the enzyme D-aspartate oxidase. nih.gov The actual substrate in the enzymatic reaction is believed to be the cis-thiazolidine-2,4-dicarboxylate and its corresponding glycine (B1666218) amide. nih.gov Similarly, the adduct of cysteamine (B1669678) and glyoxylate, this compound, is also a recognized substrate for D-amino acid oxidase. nih.gov The formation of this adduct from cysteamine and glyoxylate occurs with a second-order rate constant of 84 M⁻¹min⁻¹ at 37°C and pH 7.5. nih.gov

Cycloaddition Reactions in Thiazolidine Scaffold Construction

Cycloaddition reactions offer a powerful and versatile strategy for the construction of the thiazolidine ring system, often providing access to complex and novel heterocyclic scaffolds. These methods are particularly useful for creating polycyclic structures incorporating the thiazolidine moiety.

The 1,3-dipolar cycloaddition is a key reaction for synthesizing five-membered heterocycles. wikipedia.org In the context of thiazolidine synthesis, this reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile. nih.govresearchgate.net This methodology has been successfully employed for the synthesis of novel azabicycloadducts through the reaction of thioisatin with this compound in the presence of various electron-rich and electron-deficient dipolarophiles. nih.govnih.gov The reaction proceeds via the in-situ generation of an azomethine ylide from the this compound. nih.gov

The versatility of this approach allows for the construction of complex molecular architectures that might be challenging to access through traditional condensation methods. The reaction of azomethine ylides with thiocarbonyl groups, for instance, is a known but less studied pathway for creating sulfur-containing heterocycles. nih.gov

Azomethine ylides are highly reactive intermediates that serve as C-N-C synthons in 1,3-dipolar cycloaddition reactions. nih.gov A common method for generating azomethine ylides involves the reaction of an α-amino acid with an aldehyde or ketone. acs.org For instance, the reaction of this compound with thioisatin can lead to the formation of an iminium species, which then loses carbon dioxide to generate an azomethine ylide. nih.gov This ylide can then be trapped by a dipolarophile in a [3+2] cycloaddition to yield novel spirocyclic or fused heterocyclic systems containing a thiazolidine ring. nih.govresearchgate.net

The generation of azomethine ylides can also be achieved through the thermal ring-opening of aziridines. uzh.ch These ylides can then react with dipolarophiles such as 1,3-thiazole-5(4H)-thiones to produce spirocyclic thiazolidine derivatives. uzh.ch The intramolecular version of this cycloaddition, where the dipolarophile is tethered to the azomethine ylide, provides a route to fused and bridged bicyclic ring systems. acs.org

| 1,3-Dipole Source | Dipolarophile | Product Type | Reference |

| This compound (via decarboxylation) | Acetylenic and ethylenic dipolarophiles | Azabicycloadducts | nih.govnih.gov |

| Trisubstituted aziridines (thermal ring opening) | 1,3-Thiazole-5(4H)-thiones | Spirocyclic [2+3] cycloadducts | uzh.ch |

| Dialdehyde and thiazolidine-4-carboxylic acid | Tethered carbonyl group (intramolecular) | Tetrahydrooxazolothiazoles | nih.govmdpi.com |

This table summarizes examples of 1,3-dipolar cycloaddition reactions utilizing azomethine ylides for the construction of thiazolidine-containing scaffolds.

Synthesis of Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) skeleton is a cornerstone for various therapeutic agents. Its synthesis is well-established, with several methods developed over the years.

Kallenberg's Method

While specific methodologies are often refined and adapted by various research groups, the fundamental approaches to synthesizing the thiazolidine-2,4-dione core are well-documented in chemical literature. The methods typically involve the condensation of a three-carbon alpha-halo acid component with a thiourea-containing molecule.

Refluxing α-Chloroacetic Acid with Thiourea (B124793)

A prevalent and traditional method for synthesizing the thiazolidine-2,4-dione core involves the reaction of chloroacetic acid and thiourea. asianjpr.comijpbs.com This condensation reaction is typically performed by refluxing the two reagents in water or in the presence of concentrated hydrochloric acid for several hours. asianjpr.comijpbs.comnih.gov Reaction times can vary significantly, from 8-10 hours to as long as 40 hours. asianjpr.com

The proposed mechanism for this reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid in a second-order nucleophilic substitution (SN2) reaction, displacing the chlorine atom and forming hydrochloric acid. nih.gov This is followed by an intramolecular nucleophilic substitution, where an amine nitrogen attacks the carboxylic carbon, leading to cyclization and the release of a water molecule. nih.gov The resulting intermediate, 2-imino-4-thiazolidinone, is then hydrolyzed to yield the final thiazolidine-2,4-dione product. nih.gov

| Reactants | Solvent/Catalyst | Reaction Time | Yield |

|---|---|---|---|

| α-Chloroacetic acid, Thiourea | Water | ~12-40 hours | 73% |

| α-Chloroacetic acid, Thiourea | Conc. Hydrochloric Acid | 8-10 hours | Not specified |

Advanced Synthetic Approaches

Modern synthetic chemistry has driven the development of more sophisticated methods for producing thiazolidine derivatives, focusing on stereochemical control, environmental sustainability, and the construction of complex molecular architectures.

Stereoselective Synthesis

The stereoselective synthesis of thiazolidine derivatives is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. A common strategy involves using chiral starting materials, such as the amino acid L-cysteine. The reaction of L-cysteine with various aldehydes can produce 2-substituted thiazolidine-4-carboxylic acids. researchgate.net This reaction creates a new chiral center at the C-2 position of the thiazolidine ring, resulting in a mixture of diastereomers. researchgate.net

The diastereomeric ratio can be influenced by reaction conditions, such as the choice of solvent. For instance, using acidified methanol as a solvent has been shown to affect both the yield and the diastereomeric ratio of the products. researchgate.net By reacting L-cysteine with aldehydes, enantiopure (2R,4R)-thiazolidine-4-carboxylic acids have been synthesized in good yields. rsc.org This approach leverages the inherent chirality of L-cysteine to control the stereochemistry of the final product.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes for thiazolidine derivatives. These approaches aim to minimize the use of hazardous organic solvents and reduce energy consumption.

One prominent green strategy is the use of Deep Eutectic Solvents (DESs), which can act as both the solvent and catalyst for the reaction. frontiersin.orgnih.gov DESs are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. For the synthesis of thiazolidinedione derivatives, various choline (B1196258) chloride-based DESs have been screened. frontiersin.orgnih.gov The choice of the hydrogen bond donor (e.g., urea, N-methylurea, oxalic acid) significantly impacts the reaction yield and time. frontiersin.orgnih.gov For example, a DES composed of choline chloride and N-methylurea was found to be highly efficient for Knoevenagel condensation in the synthesis of thiazolidinedione derivatives, yielding products in as little as two hours. frontiersin.org

Another green technique is microwave-induced synthesis. Irradiating a mixture of chloroacetic acid and thiourea with microwaves can dramatically shorten the reaction time to just a few minutes, compared to many hours required for conventional refluxing, while still achieving high yields of over 80%. asianjpr.comnih.gov

| Green Method | Solvent/Catalyst | Key Advantages | Yield Range |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline Chloride: N-methylurea | Avoids organic solvents, recyclable, acts as catalyst | 21% - 91% |

| Microwave Irradiation | Water | Drastically reduced reaction time (minutes vs. hours) | ~83% |

Multi-Step Synthesis for Complex Derivatives

The synthesis of complex thiazolidine derivatives with specific biological targets often requires multi-step synthetic pathways. These routes typically begin with the formation of the core thiazolidine ring, followed by a series of reactions to add various functional groups and build molecular complexity.

A common multi-step approach involves the initial synthesis of the thiazolidine-2,4-dione core, which is then used as a scaffold for further elaboration. nih.govnih.gov For example, 5-arylidene-thiazolidine-2,4-dione derivatives are frequently prepared via a Knoevenagel condensation between the TZD core and a substituted aromatic aldehyde. nih.gov

From this intermediate, further modifications can be made. For instance, the nitrogen at the 3-position can be alkylated or acylated to introduce new side chains. researchgate.net This strategy has been employed to create a wide array of derivatives, including hybrids with other heterocyclic systems like quinazolinone or 2-oxindole, to explore their potential as anticancer agents by targeting specific enzymes like VEGFR-2. nih.govnih.gov These multi-step syntheses allow for the systematic modification of the thiazolidine structure to optimize its biological activity. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The exploration of this compound derivatives as therapeutic agents is heavily reliant on synthetic strategies that allow for the introduction of diverse functional groups at various positions of the molecule. These derivatizations are instrumental in understanding the structural requirements for biological activity and in the development of potent and selective drug candidates.

Modifications at the nitrogen and carbon atoms of the thiazolidine ring are a common strategy to investigate the impact of steric and electronic factors on biological activity. The nitrogen atom at position 3 is a primary site for derivatization.

Another approach involves the fusion of the thiazolidine ring with other heterocyclic systems. For example, fused heterocycles based on thiazolidinone derivatives have been synthesized to explore novel chemical space and enhance biological activity. These complex structures are often generated through multi-step synthetic sequences, which may include condensation and cyclization reactions.

The substitution pattern on the thiazolidine ring itself can also be varied. For instance, the synthesis of 2-substituted and 2,3-disubstituted-1,3-thiazolidin-4-ones has been a focus of many studies, with the substituents at these positions playing a critical role in determining the compound's biological profile.

| Compound Series | Modification at Thiazolidine Ring | Biological Activity Investigated | Key SAR Findings |

| 2,3-diaryl-1,3-thiazolidine-4-ones | Introduction of various aryl groups at N-3. | Selective COX-2 inhibition. | The nature and substitution pattern of the aryl group at N-3 significantly influence potency and selectivity. |

| N-acyl/N-sulfonyl thiazolidine carboxamides | Acylation/sulfonylation of the thiazolidine nitrogen. | Anticancer activity. | These modifications can modulate the antiproliferative activity and selectivity against different cancer cell lines. |

| Fused pyrazolo[3,4-d] nih.govnih.govthiazoles | Fusion of a pyrazole (B372694) ring to the thiazolidine core. | Antibacterial and antifungal activity. | The fused heterocyclic system often leads to enhanced antimicrobial potency compared to the parent thiazolidinone. jocpr.com |

The carboxylic acid group at position 2 of the thiazolidine ring is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and other acid derivatives. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

The synthesis of a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) has been reported to investigate their antiproliferative activity against melanoma and prostate cancer cells. nih.gov The general synthetic route involves the coupling of the Boc-protected thiazolidine-4-carboxylic acid with various amines using coupling agents like EDCI/HOBt, followed by deprotection. nih.gov SAR studies on these amides have revealed that the nature of the amine substituent plays a crucial role in their potency and selectivity. nih.gov

Esterification of the carboxylic acid is another common strategy. For example, the introduction of acyl groups derived from fatty acids via esterification has been used to enhance the lipophilicity and, consequently, the bioavailability of (polyhydroxyalkyl)thiazolidine carboxylic acids. acs.org These modifications are particularly relevant for improving the cellular uptake of polar compounds.

| Compound Series | Carboxylic Acid Modification | Biological Activity Investigated | Key SAR Findings |

| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides | Amide formation with various amines. | Anticancer (melanoma and prostate). nih.gov | The side chain of the amide has a significant impact on potency and selectivity against different cancer cell lines. nih.gov |

| Acyl (polyhydroxyalkyl)thiazolidine carboxylic acids | Esterification with fatty acids. acs.org | Antioxidant. | Increased lipophilicity can enhance bioavailability, compensating for a potential slight decrease in in vitro antioxidant activity. acs.org |

| Thiazolidine-2,4-dione carboxamide derivatives | Conversion to carboxamides. | Antimicrobial and antifungal. | The nature of the substituent on the carboxamide influences the spectrum of antimicrobial activity. |

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold has been extensively used as a building block for the synthesis of novel hybrid molecules.

A variety of hybrid compounds incorporating the thiazolidinone moiety have been synthesized and evaluated for their anticancer activities. For instance, hybrids of 4-thiazolidinone (B1220212) with pyrazole, coumarin, and pyridine (B92270) have been reported. The synthesis of these hybrids often involves multi-step reaction sequences, including condensation and cyclization reactions, to link the different heterocyclic fragments.

For example, a series of 4-thiazolidinone-pyrazole hybrids connected via a ylidene linker were synthesized and showed potent anticancer properties against breast cancer cell lines. mdpi.com In another study, thiazolidinone-isatin hybrids were synthesized and evaluated as selective inhibitors of cancer-related carbonic anhydrases. acs.org The synthetic strategy for these hybrids typically involves the Knoevenagel condensation of a thiazolidinone derivative with an appropriate aldehyde- or ketone-containing heterocyclic compound.

| Hybrid Compound Series | Linked Pharmacophore | Biological Activity Investigated | Key SAR Findings |

| Thiazolidinone-pyrazole hybrids | Pyrazole. mdpi.com | Anticancer (breast cancer). mdpi.com | The substitution pattern on both the thiazolidinone and pyrazole rings influences the cytotoxic potency. mdpi.com |

| Thiazolidinone-umbelliferone hybrids | Coumarin (umbelliferone). | Cytotoxic agents. | The hybrid molecule showed high potency and selectivity against lung cancer cells. |

| Pyridine-4-thiazolidinone hybrids | Pyridine. mdpi.com | Carbonic anhydrase IX inhibition, anticancer (breast and liver). mdpi.com | The position of the nitrogen atom in the pyridine ring and other substituents are critical for inhibitory activity. mdpi.com |

| Thiazolidinone-isatin hybrids | Isatin (B1672199). acs.org | Carbonic anhydrase IX and XII inhibition. acs.org | Functionalization of the thiazolidinone core with a benzenesulfonamide (B165840) group and different isatin derivatives led to selective inhibitors. acs.org |

Reaction Mechanisms and Chemical Reactivity of Thiazolidine 2 Carboxylic Acid

Reaction Kinetics and Equilibria

The formation and reactions of thiazolidine-2-carboxylic acid are characterized by specific kinetic parameters and equilibrium dynamics. The compound can be formed from the condensation of cysteamine (B1669678) and glyoxylate (B1226380). This reaction proceeds with a second-order rate constant of 84 M⁻¹ min⁻¹ at 37°C and pH 7.5 nih.gov.

This compound also participates in ring-opening and closing equilibria. In aqueous solutions, the thiazolidine (B150603) ring can open to form an iminium ion researchgate.netresearchgate.net. This equilibrium is influenced by pH, with the ring form being predominant under most conditions. Studies on related 2-substituted thiazolidine-4(R)-carboxylic acids have shown that this ring-opening is crucial for their biological activity, allowing for the in vivo release of L-cysteine nih.gov.

In enzymatic reactions, this compound serves as a substrate for D-amino acid oxidase (DAAO). Steady-state kinetic analyses indicate that it is a more effective substrate at pH 8.5 than at pH 7.5 nih.govsemanticscholar.org. The catalytic turnover number for this reaction is comparable to that of D-proline nih.govsemanticscholar.org. The enzyme rapidly reduces this compound, forming a reduced enzyme-imino acid complex nih.govsemanticscholar.org. L-thiazolidine-2-carboxylic acid can also be oxidized by D-amino acid oxidase due to a rapid, prior isomerization to the D-isomer nih.gov.

Below is a table summarizing the kinetic data for the enzymatic oxidation of different thioproline substrates by proline dehydrogenase (PRODH), highlighting the efficiency with which this compound is metabolized compared to related compounds.

Table 1: Steady-State Kinetic Parameters for PRODH with Thioproline Substrates

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Proline | 1.4 | 100 | 140 |

| L-Thiazolidine-4-carboxylate (T4C) | 0.7 | 3.1 | 2300 |

This table is generated based on data from a study on proline catabolic enzymes nih.gov.

Cycloreversion Mechanisms

A key aspect of the reactivity of this compound is its ability to undergo cycloreversion to form azomethine ylides. This process is a crucial step in its participation in 1,3-dipolar cycloaddition reactions nih.govresearchgate.netresearchgate.net. The reaction is initiated by the formation of an iminium species, which then loses carbon dioxide in a stereospecific 1,3-cycloreversion to generate the azomethine ylide nih.gov.

These nonstabilized azomethine ylides are highly reactive intermediates that can be trapped by various dipolarophiles nih.govuc.pt. This reaction pathway provides a versatile route to synthesize complex heterocyclic scaffolds, such as pyrrolidine (B122466) derivatives nih.govnih.gov. The formation of the azomethine ylide is often stereospecific, which has significant implications for the stereochemical outcome of subsequent cycloaddition reactions uc.pt.

Stereochemical Outcomes of Reactions

The stereochemistry of this compound plays a critical role in its reactivity and the stereochemical outcomes of its reactions. The molecule contains a chiral center at the C-2 position, and its configuration influences the stereoselectivity of its transformations.

A notable stereochemical process is the isomerization of L-thiazolidine-2-carboxylic acid to its D-isomer. The rate of this isomerization has been shown to be comparable to the rate of oxidation of the L-isomer by D-amino acid oxidase over a temperature range of 2-30°C nih.gov. This indicates that the apparent activity of the enzyme with the L-amino acid can be quantitatively explained by its rapid, prior isomerization to the D-form nih.gov.

In the context of cycloaddition reactions, the stereospecificity of the cycloreversion to form an azomethine ylide dictates the stereochemistry of the resulting cycloadducts. The reaction of this compound with dipolarophiles can lead to the formation of products with multiple new chiral centers researchgate.netresearchgate.net. For instance, in the [3+2] cycloaddition reactions with thioisatin, diastereomeric mixtures of cycloadducts are produced nih.gov. Theoretical calculations have been employed to study the regioselectivity and stereochemical course of these reactions nih.govresearchgate.netresearchgate.net.

Role in Bioconjugation Reactions

While not "bioconjugation" in the sense of labeling macromolecules, this compound and its derivatives serve as important building blocks for biologically active molecules and function as prodrugs, which can be considered a form of in vivo conjugation and delivery. Its structure is valuable in medicinal chemistry for the development of pharmaceuticals chemimpex.com.

Derivatives of this compound, specifically 2-substituted thiazolidine-4(R)-carboxylic acids, act as prodrugs of L-cysteine nih.gov. These compounds are designed to be stable externally but can undergo non-enzymatic ring opening in vivo to release L-cysteine, which can then be utilized in cellular processes nih.gov. This mechanism is crucial for protecting against drug-induced hepatotoxicity by replenishing glutathione (B108866) stores.

Furthermore, this compound itself can be incorporated into polypeptides by protein synthesizing systems, acting as an analog of proline nih.gov. This incorporation, however, can impair the further elongation of the polypeptide chain nih.gov.

Acidic and Basic Properties in Chemical Reactions

The chemical reactivity of this compound is significantly influenced by its acidic and basic properties. The molecule possesses a carboxylic acid group and a secondary amino group within the thiazolidine ring, both of which can be ionized nih.gov.

The pKa of the carboxylic acid group at the C-2 position is estimated to be around 1.70, while the pKa for the heterocyclic -NH- group is approximately 5.86, as determined for the related thiazolidine-2,4-dicarboxylic acid chempap.org. The acidic nature of the carboxylic acid group and the basicity of the nitrogen atom are key to the compound's role in various reactions.

Under acidic conditions, the thiazolidine ring can exist in equilibrium with a ring-opened iminium cation. This equilibrium is a consequence of the protonation of the ring nitrogen, which facilitates the cleavage of the C-S bond. The acidic and basic properties of the molecule are thus central to the ring-opening and cycloreversion mechanisms that are fundamental to its reactivity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cysteamine |

| Glyoxylate |

| D-proline |

| L-cysteine |

| Thiazolidine-2,4-dicarboxylic acid |

| Azomethine ylide |

| Thioisatin |

| Glutathione |

Advanced Analytical Techniques in Thiazolidine 2 Carboxylic Acid Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of Thiazolidine-2-carboxylic acid and its derivatives.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra of thiazolidine (B150603) derivatives, the proton at the C-2 position typically appears as a singlet, with its chemical shift being indicative of the substituent at this position. nih.govtandfonline.com For instance, in 2-aryl-thiazolidine-4-carboxylic acids, this proton (H-2) resonates around δ 5.5-5.8 ppm. tandfonline.com The protons of the methylene (B1212753) groups in the thiazolidine ring (at C-5) often appear as multiplets or distinct doublets due to their diastereotopic nature. nih.govtandfonline.com The proton at C-4 is typically observed as a triplet or a doublet of doublets. nih.govtandfonline.com NMR is also crucial for identifying reaction products, such as the oxidation of this compound to Δ¹-thiazoline-2-carboxylic acid, which is confirmed by the disappearance of the α-hydrogen signal at 5.3 δ and the downfield shift of the signals from the 4- and 5-carbon hydrogens. semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is typically found at the downfield end of the spectrum. researchgate.net In derivatives, the chemical shifts of the thiazolidine ring carbons (C-2, C-4, and C-5) provide valuable structural information. tandfonline.comresearchgate.net Two-dimensional NMR experiments like COSY and HSQC are employed to assign proton and carbon signals unambiguously, especially in complex diastereomeric mixtures. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C-2 (CH) | 5.1 - 5.8 | 70.0 - 70.7 | nih.govtandfonline.com |

| C-4 (CH) | 3.8 - 4.4 | 64.7 - 65.6 | nih.govtandfonline.com |

| **C-5 (CH₂) ** | 3.0 - 3.5 | 37.9 - 38.3 | nih.govtandfonline.com |

| C=O (Carboxyl) | - | 171.9 - 172.7 | tandfonline.com |

Note: Chemical shifts can vary depending on the solvent and specific substituents on the thiazolidine ring.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the unambiguous confirmation of the elemental composition of this compound and its synthesized derivatives. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of the precise molecular formula of a compound. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS has been used to confirm the structure of new, complex thiazolidine derivatives synthesized from sugars and L-cysteine. acs.org The technique is also used in its tandem form (LC-MS/MS) for the sensitive detection and quantification of thiazolidine metabolites in biological fluids. nih.gov

Infrared (IR) spectroscopy is widely used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key spectral features for thiazolidine derivatives include:

A broad absorption band in the region of 3400-3100 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the ring and the O-H stretch of the carboxylic acid group. tandfonline.comrdd.edu.iq

A strong absorption band around 1700-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. tandfonline.comresearchgate.net

Bands related to C-N stretching are observed around 1300-1450 cm⁻¹. researchgate.netnih.gov

The C-S stretching vibration typically appears in the fingerprint region, around 690-715 cm⁻¹. researchgate.netnih.gov

Real-time IR monitoring has also been employed to study reaction mechanisms, such as the detection of an imine (C=N) intermediate during the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. tandfonline.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3435 - 3097 (broad) | tandfonline.com |

| N-H (Amine) | Stretching | 3279 - 3010 | tandfonline.com |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1577 | tandfonline.com |

| C-N | Stretching | 1448 - 1305 | tandfonline.com |

| C-S | Stretching | 1383 - 690 | tandfonline.comnih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within the first few nanometers of a sample's surface. Studies on this compound and its isomer, thiazolidine-4-carboxylic acid, have shown that while their spectra are broadly similar, clear differences arise from the isomerization. acs.orgnih.gov

The analysis of core-level spectra provides specific binding energies that are characteristic of the atoms in their particular chemical environment. For instance, in a copper (II) complex of a thiazolidine derivative, XPS analysis distinguished between two different nitrogen environments (sp² and sp³) and confirmed the non-coordinating nature of the sulfur atom. mdpi.com

Table 3: Representative XPS Binding Energies (eV) for Thiazolidine-related Compounds

| Element (Orbital) | Binding Energy (eV) | Chemical Environment | Reference |

|---|---|---|---|

| S 2p₃/₂ | ~163.5 - 163.9 | Thioether sulfur | mdpi.com |

| N 1s | ~400.3 | sp³ Nitrogen | mdpi.com |

| N 1s | ~401.4 | sp² Nitrogen | mdpi.com |

| O 1s | ~531.2 | Carboxylic oxygen | |

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. This technique has been instrumental in elucidating the crystal structure of derivatives of thiazolidine carboxylic acids. For example, the crystal structure of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid was determined by XRD, confirming the stereochemistry and revealing the role of hydrogen bonding in the crystal packing. tandfonline.com Such structural studies are vital for understanding structure-activity relationships and for designing new molecules with specific properties. acs.orgmcmaster.ca

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation of enantiomers and the assessment of the purity of this compound.

Due to the chiral center at the C-2 position, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical, especially for pharmaceutical applications. A common and effective approach is HPLC using a chiral stationary phase (CSP). akjournals.comsmolecule.com Research shows that direct separation on popular CSPs can be challenging; therefore, pre-column derivatization is often employed. akjournals.com A validated method involves derivatizing the acid with aniline (B41778), followed by separation on a Chiralcel OD-H column. akjournals.comresearchgate.net This method allows for the determination of enantiomeric purity in a short runtime. akjournals.com Method validation typically includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). akjournals.comresearchgate.net

Gas chromatography is also used for purity assessment, often after converting the non-volatile amino acid into a more volatile derivative. avantorsciences.com Commercial suppliers of this compound often specify purity as determined by GC and titration analysis. avantorsciences.com

Table 4: Example of a Validated HPLC Method for Enantiomeric Separation of this compound Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Aniline | akjournals.comresearchgate.net |

| Column | Chiralcel OD-H (250 × 4.6 mm) | akjournals.comresearchgate.net |

| Mobile Phase | n-hexane–isopropanol (85:15 v/v) | akjournals.comresearchgate.net |

| Flow Rate | 1.0 mL min⁻¹ | akjournals.comresearchgate.net |

| Detection | UV at 254 nm and Optical Rotation (OR) | akjournals.comresearchgate.net |

| LOD (Aniline derivative) | ~4.9 - 5.1 µg mL⁻¹ | akjournals.com |

| LOQ (Aniline derivative) | ~16.4 - 17.2 µg mL⁻¹ | akjournals.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography stands as a cornerstone for the analysis of this compound, offering robust and reliable methods for its quantification and purification. The versatility of HPLC allows for various configurations, including reversed-phase and normal-phase chromatography, to suit the specific analytical challenge.

A common approach for analyzing thiazolidine-4-carboxylic acids, structurally related to the target compound, involves reversed-phase HPLC. chemicalpapers.com One such method utilizes a SEPARON SGX C18 column. chemicalpapers.com The separation of analytes can be achieved within 20 minutes using a mobile phase of methanol (B129727) and water (55:45 v/v) containing a small amount of acetic acid, resulting in an apparent pH of 5.5. chemicalpapers.com For enhanced sensitivity, especially in complex biological matrices like human serum, pre-chromatographic derivatization with reagents like dansyl chloride can be employed to create fluorescent compounds, thereby improving detection limits. researchgate.net

Pre-column derivatization is a key strategy, particularly for enhancing the chromatographic properties and detectability of this compound. Aniline is a frequently used derivatizing agent. researchgate.netakjournals.comakjournals.com The reaction involves stirring the compound with aniline in a suitable solvent like dichloromethane, often in the presence of a coupling agent and a base such as triethylamine. akjournals.com The resulting derivatives can then be effectively separated and quantified.

Detection of this compound and its derivatives via HPLC is typically performed using ultraviolet (UV) detectors. researchgate.net A common detection wavelength is 254 nm, which provides good sensitivity for the derivatized compounds. researchgate.netakjournals.com In addition to UV detection, optical rotation (OR) detectors can be used in series to provide information about the enantiomeric composition of the sample. researchgate.netakjournals.com

HPLC Analysis Parameters for this compound Derivatives

| Parameter | Details |

|---|---|

| Stationary Phase | SEPARON SGX C18 chemicalpapers.com |

| Mobile Phase | Methanol-water (55:45 v/v) with acetic acid (apparent pH 5.5) chemicalpapers.com |

| Derivatization Agent | Aniline researchgate.netakjournals.comakjournals.com |

| Detection Method | UV at 254 nm researchgate.netakjournals.com, Optical Rotation (OR) researchgate.netakjournals.com |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of this compound, particularly for assessing its purity. avantorsciences.com Due to the low volatility of the carboxylic acid, derivatization is a mandatory step to convert the analyte into a more volatile form suitable for GC analysis.

A common derivatization approach is silylation. thermofisher.com Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) in combination with trimethylchlorosilane (TMCS) in a solvent like anhydrous pyridine (B92270) are used to replace the active hydrogen atoms in the molecule with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly increases the volatility of the compound.

The separation in GC is achieved using a capillary column. A frequently used stationary phase is a bonded phase like DB-5MS, which is a non-polar column. dtic.mil The choice of column is critical for achieving good resolution between the analyte and other components in the sample. The carrier gas, typically helium, flows through the column at a controlled rate. dtic.mil

Detection in GC analysis of this compound is often performed using a mass-selective detector (MSD), leading to the powerful technique of gas chromatography-mass spectrometry (GC-MS). nih.govdtic.mil This combination not only allows for the quantification of the analyte but also provides structural information, confirming the identity of the compound. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized analyte are monitored, enhancing sensitivity and selectivity. dtic.mil

GC Analysis Parameters for this compound

| Parameter | Details |

|---|---|

| Derivatization Agent | N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) nih.gov |

| Column Type | DB-5MS bonded phase capillary column dtic.mil |

| Carrier Gas | Helium dtic.mil |

| Detection Method | Mass Spectrometry (MS) nih.govdtic.mil |

Chiral Separation Techniques

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are of significant importance. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most effective method for this purpose. akjournals.comakjournals.com

Direct separation of this compound enantiomers on popular CSPs can be challenging. akjournals.com Therefore, pre-column derivatization is often employed to enhance the interaction with the chiral stationary phase and improve separation. researchgate.netakjournals.comakjournals.com As with non-chiral HPLC, aniline is a common derivatizing agent. akjournals.comakjournals.com Other derivatizing agents that have been explored include naphthylamine, 3,5-dinitrobenzoyl chloride, and 4-chlorobenzoyl chloride. akjournals.com

A variety of chiral stationary phases have been evaluated for the separation of derivatized this compound enantiomers. These include Chiralcel OD-H, Kromasil CHI-DMB, Whelk-O1, and DNB-PG. akjournals.com Among these, Chiralcel OD-H, a polysaccharide-based CSP, has been found to provide an optimal balance between resolution and analysis time for the aniline derivative. akjournals.comsmolecule.com The separation is typically achieved using a mobile phase consisting of a mixture of n-hexane and an alcohol like isopropanol. researchgate.netakjournals.comakjournals.com A typical mobile phase composition is n-hexane-isopropanol (85:15 v/v). researchgate.netakjournals.com

The detection methods for chiral HPLC are similar to those used in non-chiral analysis, with UV and optical rotation detectors being commonly employed. researchgate.netakjournals.com This combination allows for both the quantification of each enantiomer and the determination of their elution order. akjournals.com

Chiral HPLC Separation Parameters for this compound Derivatives

| Parameter | Details |

|---|---|

| Derivatization Agent | Aniline researchgate.netakjournals.comakjournals.com, Naphthylamine, 3,5-dinitrobenzoyl chloride, 4-chlorobenzoyl chloride akjournals.com |

| Chiral Stationary Phase | Chiralcel OD-H researchgate.netakjournals.comakjournals.comsmolecule.com, Kromasil CHI-DMB, Whelk-O1, DNB-PG akjournals.com |

| Mobile Phase | n-hexane-isopropanol (85:15 v/v) researchgate.netakjournals.com |

| Detection Method | UV and Optical Rotation (OR) researchgate.netakjournals.com |

Computational and Theoretical Studies of Thiazolidine 2 Carboxylic Acid

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. This approach is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

Studies on thiazolidine (B150603) derivatives have frequently employed molecular docking to explore their potential as inhibitors of various enzymes. For instance, docking studies have been used to investigate the binding of thiazolidinone derivatives to the active site of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation researchgate.net. Similarly, the binding modes and energy scores of thiazolidine-2,4-dione compounds with the ATP pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have been determined using molecular docking experiments nih.gov. These simulations help to understand how these compounds interact with crucial amino acid residues within the enzyme's active site researchgate.netnih.gov.

Molecular docking studies provide detailed information about the specific interactions between a ligand, such as a thiazolidine derivative, and the amino acid residues of its protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-protein complex. The strength of these interactions is quantified by the binding affinity (or binding free energy), often expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

In studies of novel thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors, docking simulations revealed that the compounds orient themselves within the enzyme's active site in a manner similar to known inhibitors like sorafenib (B1663141) nih.gov. The 5-benzylidenethiazolidine-2,4-dione motif was found to form crucial bonds with the amino acid Cys917 in the hinge region of the active site nih.gov. The sulfonylthiourea linkers in other thiazolidine-2,4-dione derivatives were also shown to play an essential role in achieving high binding affinities for the VEGFR-2 enzyme mdpi.com.

Similarly, docking of thiazolidinone compounds against the COX-2 enzyme identified key interactions with catalytically important residues such as Ser530, Tyr355, and Arg120, with the most active compounds showing binding scores of -10 kcal/mole or less researchgate.net. These computational predictions of ligand-protein interactions are vital for understanding the molecular basis of a compound's biological activity and for guiding further structural modifications to improve potency researchgate.netjournaljpri.com.

Table 1: Examples of Docking Scores and Interactions for Thiazolidine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Binding Affinity/Score |

|---|---|---|---|

| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Cys917 | IC50 values as low as 0.079 µM for the most potent compound |

Note: This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can determine which chemical features are essential for the desired effect. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate physicochemical properties or structural descriptors of compounds with their biological activities researchgate.netresearchgate.net.

For thiazolidine derivatives, SAR analyses have provided valuable insights. In the development of VEGFR-2 inhibitors, SAR studies revealed that the nature and position of substituents on the benzylidene ring of (Z)-5-benzylidenethiazolidine-2,4-dione significantly influence inhibitory activity nih.gov. For example, comparing compounds with mono-chloro and di-chloro substitutions helped to understand their effects on potency nih.gov. SAR analysis of thiazolidinone derivatives targeting COX-2 showed that moderately lipophilic compounds tend to bind more effectively to the enzyme researchgate.net. These studies are crucial for the lead optimization phase of drug discovery, guiding the design of new analogues with improved efficacy researchgate.netnih.gov.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide fundamental insights into molecular geometry, energy levels, charge distribution, and reactivity.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without the use of experimental data beyond fundamental physical constants. These methods are used to compute various molecular properties and descriptors.

In the study of thiazolidine-4-carboxylic acid derivatives, ab initio theory has been used to calculate a range of quantum chemical descriptors. These include electrostatic potentials, local charges at each atom, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) tubitak.gov.trtubitak.gov.tr. These calculated descriptors were then used in a quantitative structure-property relationship (QSPR) model to predict the acidity constants (pKa) of these compounds tubitak.gov.trresearchgate.net. The successful correlation between the calculated descriptors and the experimental pKa values demonstrates the power of ab initio methods in predicting chemical properties tubitak.gov.tr.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations, often using the B3LYP functional, have been employed for the geometry optimization of thiazolidine-4-carboxylic acid derivatives and their metal complexes ekb.egresearchgate.netresearchgate.net. These calculations help to determine the most stable three-dimensional structure of the molecules ekb.egresearchgate.net. Furthermore, DFT has been used to investigate the structural and electronic properties of potent thiazolidine-based VEGFR-2 inhibitors, providing information on the Mulliken charge distribution within the molecule nih.gov. The theoretical findings from DFT calculations often show good agreement with experimental results, validating the computational models ekb.egresearchgate.net.

Table 2: Quantum Chemical Descriptors Calculated for Thiazolidine Derivatives

| Calculation Method | Calculated Properties/Descriptors | Application |

|---|---|---|

| Ab Initio | Electrostatic potentials, local atomic charges, HOMO/LUMO energies | Prediction of acidity constants (pKa) |

Note: This table is interactive. You can sort and filter the data.

The acidity constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, distribution, and biological activity. Computational methods can be used to predict pKa values, saving time and resources compared to experimental measurements.

A quantitative structure-property relationship (QSPR) study successfully predicted the acidity constants of a series of thiazolidine-4-carboxylic acid derivatives tubitak.gov.trtubitak.gov.tr. The model was built using quantum chemical descriptors calculated via ab initio methods tubitak.gov.tr. A genetic algorithm was employed to select the most relevant descriptors, which included local charges, electrostatic potential, molecular polarizability, and dipole moment tubitak.gov.tr. The resulting model, developed using the partial least squares (PLS) algorithm, showed excellent predictive ability, with relative errors of prediction lower than 1.5% tubitak.gov.trtubitak.gov.tr. This demonstrates the utility of computational approaches in accurately predicting fundamental physicochemical properties like acidity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Thiazolidine-2-carboxylic acid |

| Thiazolidine-4-carboxylic acid |

| Thiazolidinone |

| Thiazolidine-2,4-dione |

| (Z)-5-benzylidenethiazolidine-2,4-dione |

| Sorafenib |

| Serine |

| Tyrosine |

| Arginine |

Conformational Analysis

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, making conformational analysis a critical area of study. The five-membered thiazolidine ring is not planar and, similar to the pyrrolidine (B122466) ring of proline, adopts puckered conformations to alleviate torsional strain. These puckered structures are typically described as either "envelope" or "twist" forms. In an envelope conformation, one atom is displaced from the plane formed by the other four atoms. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three ring atoms.

Computational chemistry provides powerful tools to investigate the conformational landscape of this compound. Methods such as Density Functional Theory (DFT) are employed to perform geometry optimization and to calculate the energies of different conformers. One study on thiazolidine derivatives utilized the Conflex program with the MMFF94s force field, followed by optimization using the DFT B3LYP functional with the def2-TZVP basis set to analyze conformational aspects. Such studies help in identifying the most stable low-energy conformations and the energy barriers between them.

Experimental techniques also play a crucial role in elucidating the conformational preferences of these molecules. X-ray crystallography provides precise information about the solid-state conformation, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the conformational equilibria in solution. For instance, X-ray and NMR studies have been conducted on N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid to understand its conformational equilibriums.

The specific conformation of the thiazolidine ring can have a significant impact on the molecule's ability to bind to a biological target. The orientation of the carboxylic acid group and other substituents is determined by the ring's pucker. For example, in the case of (4R)-thiazolidine carboxylic acid analogues acting as urease inhibitors, the configuration at the C4 position is critical for binding to the bimetallic nickel center of the enzyme, highlighting the importance of a specific stereochemistry and conformation for biological activity.

Table 1: Computational Methods in Conformational Analysis

| Method | Application in this compound Studies | Key Findings |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations of conformers. | Identification of stable low-energy puckered conformations (envelope and twist). |

| Molecular Mechanics (MMFF94s) | Initial conformational search and generation of potential structures. | Provides a broad overview of the conformational landscape before more accurate DFT calculations. |

| X-ray Crystallography | Determination of the solid-state three-dimensional structure. | Provides precise bond lengths, angles, and the specific puckering of the thiazolidine ring in the crystalline state. |

| NMR Spectroscopy | Analysis of conformational equilibria in solution. | Determines the relative populations of different conformers present in a dynamic equilibrium in solution. |

Virtual Screening Approaches

Virtual screening is a computational technique extensively used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. This approach has been successfully applied to identify bioactive compounds based on the this compound scaffold.

The virtual screening process can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the target protein. A key technique in SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity. Ligand-based virtual screening (LBVS) is utilized when the structure of the target is unknown. It uses the information from a set of known active molecules to identify new compounds with similar properties, often employing methods like pharmacophore modeling or shape similarity searches.

A notable example of the successful application of virtual screening involves the discovery of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. In this study, a database containing 90,000 ligands was computationally screened. The process involved selecting structures with low-energy conformations and then using docking algorithms, such as Grid and FlexX, to predict their binding to the urease active site. The top-scoring compounds were then synthesized and experimentally tested, confirming their inhibitory activity. This computer-guided approach significantly streamlined the discovery of novel and potent urease inhibitors.

The general workflow for a virtual screening campaign involving thiazolidine derivatives typically includes the following steps:

Target Selection and Preparation: A biologically relevant target is chosen, and its 3D structure (if available) is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Compound Library Preparation: A large database of compounds, which can include commercially available molecules, natural products, or virtually generated libraries of thiazolidine derivatives, is prepared. This involves generating 3D coordinates and assigning appropriate chemical properties.

Docking and Scoring: The compound library is docked into the target's binding site, and each compound is assigned a score based on its predicted binding affinity.

Hit Selection and Filtering: A subset of the top-scoring compounds is selected. These "hits" may be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes.

Experimental Validation: The selected hits are then acquired or synthesized and tested in biological assays to confirm their activity.

This in silico approach accelerates the identification of promising lead compounds for further development, saving both time and resources compared to traditional high-throughput screening methods.

Table 2: Virtual Screening Workflow

| Step | Description | Common Tools/Methods |

| 1. Target Preparation | Preparing the 3D structure of the biological target for docking. | PDB database, Protein Preparation Wizard (Schrödinger), AutoDockTools. |

| 2. Ligand Library Preparation | Generating 3D conformations and assigning properties to a large set of molecules. | ZINC database, PubChem, ChemAxon, LigPrep (Schrödinger). |

| 3. Molecular Docking | Predicting the binding mode and affinity of ligands to the target. | AutoDock, Glide, FlexX, MOE (Molecular Operating Environment). |

| 4. Hit Selection | Filtering and prioritizing compounds based on docking scores and other properties. | Visual inspection, ADMET prediction tools, Lipinski's rule filters. |

| 5. Experimental Validation | In vitro or in vivo testing of selected compounds to confirm biological activity. | Enzyme inhibition assays, cell-based assays. |

Biological Activities and Mechanisms of Action of Thiazolidine 2 Carboxylic Acid and Derivatives

Enzyme Inhibition Studies

The unique structural characteristics of the thiazolidine (B150603) ring allow these compounds to interact with the active sites of several enzymes, leading to inhibition or, in some cases, acting as a substrate.

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, has been identified as a proficient substrate for D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. smolecule.comsigmaaldrich.comnih.gov The compound is formed from the reaction of cysteamine (B1669678) and glyoxylate (B1226380). smolecule.comnih.gov

Steady-state kinetic analyses have shown that this compound is a better substrate for hog kidney D-amino acid oxidase at a pH of 8.5 than at 7.5, and its catalytic turnover number is comparable to that of D-proline. nih.gov At a neutral pH, it is considered a better substrate than D-proline. sigmaaldrich.comnih.gov The enzyme rapidly reduces this compound, forming a reduced enzyme-imino acid complex, which is a typical mechanism for DAAO substrates. nih.gov The product of this enzymatic oxidation is Δ²-thiazoline-2-carboxylic acid. sigmaaldrich.comnih.govnih.gov

Interestingly, while the enzyme is specific for the D-isomer, racemic mixtures of this compound are completely oxidized. nih.gov This is because the L-isomer undergoes a rapid, prior isomerization to D-thiazolidine-2-carboxylic acid, which then serves as the substrate for the enzyme. nih.gov

Substrate Activity of this compound with D-amino acid oxidase

| Parameter | Observation | Reference |

|---|---|---|

| Enzyme | D-amino acid oxidase (DAAO) | sigmaaldrich.comnih.gov |

| Substrate | This compound (from cysteamine and glyoxylate) | nih.gov |

| Optimal pH | Better substrate at pH 8.5 than 7.5 | nih.gov |

| Relative Activity | Better substrate than D-proline at neutral pH | sigmaaldrich.comnih.gov |

| Oxidation Product | Δ²-thiazoline-2-carboxylic acid | sigmaaldrich.comnih.gov |

| Stereospecificity | Oxidizes the D-isomer; L-isomer rapidly converts to the D-isomer | nih.gov |

Derivatives of thiazolidine carboxylic acid have been identified as active inhibitors of urease, a nickel-containing metalloenzyme. researchgate.netnih.gov Specifically, studies involving computational screening and subsequent wet-lab testing identified (4R)-thiazolidine carboxylic acid and its 2-substituted analogs as potent urease inhibitors. researchgate.netnih.gov

The mechanism of inhibition is linked to the stereochemistry at the 4th position of the thiazolidine ring. Molecular modeling suggests that the (4R)-isomer is a more effective inhibitor because the two oxygen atoms of its carboxylic terminal can bind tightly to the bimetallic nickel center within the active site of Bacillus pasteurii urease. researchgate.net In contrast, the carboxylic terminal of the (4S)-isomer is positioned further from the nickel center, resulting in weaker inhibition. researchgate.net

Urease Inhibition by Thiazolidine Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| (4R)-Thiazolidine carboxylic acid and its 2-substituted analogs | Bacillus pasteurii Urease | Active inhibitors of urease. | The (4R) configuration allows the carboxylic terminal's oxygen atoms to bind to the bimetallic nickel center in the enzyme's active site. | researchgate.netnih.gov |

Various derivatives of thiazolidine-4-carboxylic acid have been synthesized and evaluated as novel inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

One study focused on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives. nih.gov Among the synthesized compounds, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (compound 2g) demonstrated the most significant inhibition of the L-DOPA oxidase activity of mushroom tyrosinase, with 66.47% inhibition at a concentration of 20 µM. nih.govresearchgate.net Kinetic analysis revealed that this compound acts as a competitive inhibitor. nih.govresearchgate.net Molecular docking simulations supported these findings, indicating a high binding affinity of the compound for the tyrosinase active site. nih.gov Further studies in B16 cells showed that this derivative could effectively reduce melanin levels by inhibiting cellular tyrosinase activity. nih.gov

Other research has explored thiazolidine-4-carboxamide derivatives, with compound 3c (structure not specified) being the most potent inhibitor with an IC50 value of 16.5 ± 0.37 µM. mdpi.com Additionally, novel thiazolidin-2-imines have shown potent inhibition of mushroom tyrosinase, with IC50 values significantly lower than the standard inhibitor, kojic acid. otago.ac.nz

Tyrosinase Inhibition by Thiazolidine Derivatives

| Compound Derivative | Inhibition Type | Potency (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Competitive | 66.47% inhibition at 20 µM | nih.govresearchgate.net |

| Thiazolidine-4-carboxamide derivative (3c) | Not specified | 16.5 ± 0.37 µM | mdpi.com |

| Thiazolidin-2-imine (4a) | Not specified | 1.151 ± 1.25 µM | otago.ac.nz |

| Thiazolidin-2-imine (4b) | Not specified | 2.079 ± 0.87 µM | otago.ac.nz |

Thiazolidinone derivatives have been identified as inhibitors of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), a bacterial enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netnih.gov The inhibition of MurB disrupts cell wall synthesis, leading to bacterial growth suppression and lysis. mdpi.com

The design of these 4-thiazolidinone (B1220212) inhibitors was based on the principle that they could act as mimics of the diphosphate (B83284) moiety of the enzyme's natural substrate, EP-UDP-GlcNAc. researchgate.net The demonstrated in vitro activity of selected 4-thiazolidinones against the MurB enzyme supports the hypothesis that this class of compounds can be recognized by biological systems as diphosphate mimics. researchgate.netnih.gov

Derivatives of thiazolidine-4-carboxylic acid have been investigated as potential inhibitors of influenza neuraminidase (NA), a viral enzyme crucial for the release and spread of influenza virus particles from infected cells. nih.govtandfonline.com

A series of these derivatives demonstrated moderate inhibitory activity against influenza A neuraminidase. nih.gov The most potent compound in one series, designated 4f, exhibited an IC50 value of 0.14 µM, which was only about sevenfold less potent than the established antiviral drug oseltamivir. nih.gov Another study identified compounds 4a, 4b, and 6a as potent NA inhibitors, with halogen substitutions at the 4-position of an associated phenyl ring being favorable for activity. tandfonline.com

Quantitative structure-activity relationship (QSAR) studies on these derivatives have provided insights into the structural features that govern their inhibitory activity. turkjps.orgturkjps.org These models suggest that factors such as hydrogen count and average hydrophilicity are important for activity. turkjps.orgturkjps.org The 3D-QSAR models further indicated that bulky groups and increased hydrophobicity in certain regions of the molecule could be unfavorable for neuraminidase inhibition. turkjps.org

Influenza Neuraminidase Inhibition by Thiazolidine-4-carboxylic Acid Derivatives

| Compound | Target | Potency (IC50) | Reference |

|---|---|---|---|

| Derivative 4f | Influenza A Neuraminidase | 0.14 µM | nih.gov |

| Oseltamivir (Reference) | Influenza A Neuraminidase | ~0.02 µM | nih.gov |

| Derivatives 4a, 4b, 6a | Influenza A Neuraminidase | Potent (specific values not stated) | tandfonline.com |

Modulation of Biochemical Pathways

This compound can modulate biochemical pathways primarily by acting as an analog of the amino acid proline. smolecule.comnih.gov In this compound, the β-methylene group of proline is substituted with a sulfur atom. nih.gov

Studies have shown that this proline analog can be activated by aminoacyl-tRNA synthetases in both Escherichia coli and rat liver and subsequently transferred to the proline-specific transfer RNA (tRNAPro). nih.gov However, its presence competitively inhibits the incorporation of proline into growing polypeptide chains during protein synthesis. nih.gov Furthermore, once incorporated into a polypeptide, this compound can impair further chain elongation. nih.gov In mammalian systems, it has also been observed to inhibit the incorporation of leucine. nih.gov

In the protozoan parasite Entamoeba histolytica, the formation of 2-(R)-thiazolidine-4-carboxylic acids through the condensation of L-cysteine with metabolically produced aldehydes (like propionaldehyde) is proposed as a potential mechanism for cellular detoxification. researchgate.net Additionally, certain thiazolidine-4(R) carboxylic acids, derived from L-cysteine and an aldose, are recognized as non-toxic precursors of glutathione (B108866), suggesting a role in cellular redox homeostasis. acs.org

Amino Acid Metabolism and Protein Synthesis